molecular formula C8H8N2O2 B139943 1-Methylbenzimidazole-4,7-diol CAS No. 157587-58-1

1-Methylbenzimidazole-4,7-diol

Cat. No. B139943
M. Wt: 164.16 g/mol
InChI Key: ZTENTJNRKHDCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylbenzimidazole-4,7-diol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzimidazole and has been found to exhibit a variety of interesting biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 1-Methylbenzimidazole-4,7-diol is not fully understood. However, it is believed that this compound exerts its effects by scavenging free radicals and reactive oxygen species, inhibiting inflammatory mediators, and modulating various signaling pathways.

Biochemical And Physiological Effects

1-Methylbenzimidazole-4,7-diol has been found to exhibit a variety of interesting biochemical and physiological effects. Some of these effects include:
1. Antioxidant activity: 1-Methylbenzimidazole-4,7-diol has been found to scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
2. Anti-inflammatory activity: 1-Methylbenzimidazole-4,7-diol has been found to inhibit the production of inflammatory mediators, thereby reducing inflammation.
3. Anticancer activity: 1-Methylbenzimidazole-4,7-diol has been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

Advantages And Limitations For Lab Experiments

1-Methylbenzimidazole-4,7-diol has several advantages and limitations when used in lab experiments. Some of the advantages include:
1. Potent antioxidant activity: 1-Methylbenzimidazole-4,7-diol exhibits potent antioxidant activity, making it a valuable tool for studying oxidative stress and related diseases.
2. Anti-inflammatory activity: 1-Methylbenzimidazole-4,7-diol exhibits anti-inflammatory activity, making it a valuable tool for studying inflammatory diseases.
3. Anticancer activity: 1-Methylbenzimidazole-4,7-diol exhibits anticancer activity, making it a valuable tool for studying cancer and related diseases.
Some of the limitations include:
1. Limited solubility: 1-Methylbenzimidazole-4,7-diol has limited solubility in water, which can make it difficult to use in certain experiments.
2. Potential toxicity: 1-Methylbenzimidazole-4,7-diol has the potential to be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-Methylbenzimidazole-4,7-diol. Some of these include:
1. Elucidating the mechanism of action: Further studies are needed to fully understand the mechanism of action of 1-Methylbenzimidazole-4,7-diol.
2. Developing derivatives: Derivatives of 1-Methylbenzimidazole-4,7-diol could be developed to improve its solubility and reduce its toxicity.
3. Studying its effects in vivo: Further studies are needed to determine the effects of 1-Methylbenzimidazole-4,7-diol in vivo.
4. Investigating its potential therapeutic applications: 1-Methylbenzimidazole-4,7-diol has potential therapeutic applications in a variety of diseases, and further studies are needed to explore these applications.
In conclusion, 1-Methylbenzimidazole-4,7-diol is a valuable compound for scientific research due to its potent antioxidant, anti-inflammatory, and anticancer activities. Further studies are needed to fully understand its mechanism of action and explore its potential therapeutic applications.

Synthesis Methods

The synthesis method of 1-Methylbenzimidazole-4,7-diol involves the reaction of 1-methyl-1H-benzimidazole-2,3-dione with sodium borohydride in the presence of a suitable solvent such as methanol or ethanol. This reaction results in the reduction of the carbonyl group of the benzimidazole ring to form the corresponding diol.

Scientific Research Applications

1-Methylbenzimidazole-4,7-diol has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a variety of interesting biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the scientific research applications of 1-Methylbenzimidazole-4,7-diol include:
1. Antioxidant activity: 1-Methylbenzimidazole-4,7-diol has been found to exhibit potent antioxidant activity, making it a valuable tool for studying oxidative stress and related diseases.
2. Anti-inflammatory activity: 1-Methylbenzimidazole-4,7-diol has been found to exhibit anti-inflammatory activity, making it a valuable tool for studying inflammatory diseases.
3. Anticancer activity: 1-Methylbenzimidazole-4,7-diol has been found to exhibit anticancer activity, making it a valuable tool for studying cancer and related diseases.

properties

CAS RN

157587-58-1

Product Name

1-Methylbenzimidazole-4,7-diol

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

1-methylbenzimidazole-4,7-diol

InChI

InChI=1S/C8H8N2O2/c1-10-4-9-7-5(11)2-3-6(12)8(7)10/h2-4,11-12H,1H3

InChI Key

ZTENTJNRKHDCMC-UHFFFAOYSA-N

SMILES

CN1C=NC2=C(C=CC(=C21)O)O

Canonical SMILES

CN1C=NC2=C(C=CC(=C21)O)O

synonyms

1H-Benzimidazole-4,7-diol,1-methyl-(9CI)

Origin of Product

United States

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